

Head-to-Head Comparison: BI-135585 and PF-915275 in 11β-HSD1 Inhibition

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Compound of Interest		
Compound Name:	BI-135585	
Cat. No.:	B606072	Get Quote

In the landscape of therapeutic development for metabolic diseases, particularly type 2 diabetes and obesity, the enzyme 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1) has emerged as a compelling target. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in key metabolic tissues such as the liver and adipose tissue. Elevated 11β -HSD1 activity is associated with metabolic syndrome. This guide provides a head-to-head comparison of two potent and selective 11β -HSD1 inhibitors: **BI-135585** and PF-915275, summarizing their performance based on available experimental data.

At a Glance: Key Quantitative Data

The following tables summarize the in vitro and in vivo inhibitory activities of **BI-135585** and PF-915275. It is important to note that the data presented are compiled from various studies and may not have been generated under identical experimental conditions, warranting caution in direct comparison.

Table 1: In Vitro Inhibitory Activity of **BI-135585** and PF-915275 against 11β-HSD1



Parameter	BI-135585	PF-915275
IC50	13 nM[1]	-
Ki	-	2.3 nM[2]
Cellular IC50 (Human Preadipocytes)	1 nM[1]	-
Cellular IC50 (HEK293 cells)	-	15 nM
EC50 (Human Hepatocytes)	-	15 nM[2]
IC50 (Human Adipose Tissue, ex vivo)	11 nM[1]	-

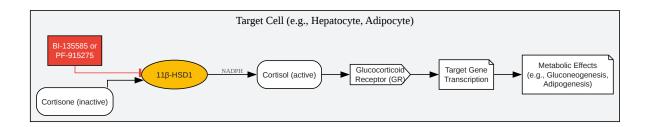
Table 2: In Vivo Activity and Pharmacokinetics of BI-135585 and PF-915275

Parameter	BI-135585	PF-915275
Species	Cynomolgus Monkey, Human	Cynomolgus Monkey, Human
Route of Administration	Oral[1]	Oral[2]
Inhibition in Adipose Tissue	90% inhibition after a single dose (human)[3]	Dose-dependent inhibition of prednisone to prednisolone conversion (monkey)[1]
Inhibition in Liver	Decreased urinary THF/THE ratio (human)[3]	Reduction in prednisolone exposure (human)[4]
Half-life (Human)	55-65 hours[3]	Slowly eliminated (specific value not provided in the search results)[4]
Selectivity	>1000-fold selective over other hydroxysteroid dehydrogenases[1]	Little activity at 11β-HSD2 (1.5% inhibition at 10 μM)[2]

Signaling Pathway of 11β-HSD1 Inhibition



The primary mechanism of action for both **BI-135585** and PF-915275 is the inhibition of 11β -HSD1. This enzyme is a critical component of the glucocorticoid signaling pathway. By blocking 11β -HSD1, these inhibitors reduce the intracellular concentration of active cortisol in target tissues. This leads to a downstream modulation of glucocorticoid receptor (GR)-mediated gene transcription, impacting various metabolic processes.



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Caption: Inhibition of the 11β-HSD1 pathway by **BI-135585** or PF-915275.

Experimental Protocols

A comprehensive evaluation of 11β -HSD1 inhibitors relies on robust in vitro and in vivo assays. Below are generalized protocols based on methodologies cited in the literature.

In Vitro 11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the conversion of cortisone to cortisol.



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Caption: A generalized workflow for an in vitro 11\beta-HSD1 HTRF assay.

Methodology:

- Plate Preparation: A 384-well plate is prepared for the assay.
- Reagent Addition: Recombinant human 11β-HSD1 enzyme, the substrate (cortisone), and the cofactor (NADPH) are added to the wells. The test compounds (BI-135585 or PF-915275) are added in a concentration-dependent manner.
- Incubation: The plate is incubated at 37°C to allow the enzymatic reaction to proceed.
- Reaction Termination: The reaction is stopped by adding a non-specific inhibitor like glycyrrhetinic acid.
- Detection: HTRF detection reagents, including a cortisol tracer (acceptor) and an anti-cortisol antibody conjugated to a donor fluorophore, are added.
- Signal Reading: After a further incubation at room temperature, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cortisol produced.
- Data Analysis: The results are used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vivo Assessment of 11β-HSD1 Inhibition

In vivo efficacy is often assessed by measuring the inhibition of substrate-to-product conversion in relevant tissues or by analyzing biomarkers in urine or plasma.

Methodology (based on human studies):

- Subject Recruitment: Healthy volunteers or patients with type 2 diabetes are recruited.
- Drug Administration: Subjects receive a single or multiple doses of the 11β-HSD1 inhibitor (e.g., BI-135585 or PF-915275) or a placebo.
- Biomarker Analysis:



- Liver Inhibition: The ratio of urinary tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF) to tetrahydrocortisone (THE) is measured. A decrease in this ratio indicates inhibition of hepatic 11β-HSD1.
- Adipose Tissue Inhibition: Subcutaneous adipose tissue biopsies can be taken to measure the ex vivo conversion of labeled cortisone to cortisol.
- Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug, including its absorption, distribution, metabolism, and excretion.
- Safety and Tolerability: Subjects are monitored for any adverse events.

Conclusion

Both **BI-135585** and PF-915275 are potent and selective inhibitors of 11β-HSD1 with demonstrated in vitro and in vivo activity. Based on the available data, **BI-135585** appears to have a very long half-life in humans. Direct comparative studies under identical experimental conditions are necessary for a definitive conclusion on the relative potency and efficacy of these two compounds. The information and protocols provided in this guide offer a foundation for researchers and drug development professionals to understand and further evaluate these promising therapeutic candidates.

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